L-Glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

([1] The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies, )

- L-glucose based fluorescent probes: Scientists have developed fluorescent probes by attaching a fluorescent tag to L-glucose molecules. These probes can be taken up by cancer cells, making the cancer cells light up under specific light conditions [1]. This approach holds promise for non-invasive imaging techniques to detect and visualize tumors.

([1] The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies, )

Important to Note:

- Research on L-glucose in cancer diagnosis is still in its early stages. More studies are needed to validate its effectiveness and optimize its use in clinical settings.

- The potential biological effects of L-glucose on cancer cells themselves are not yet fully understood and require further investigation.

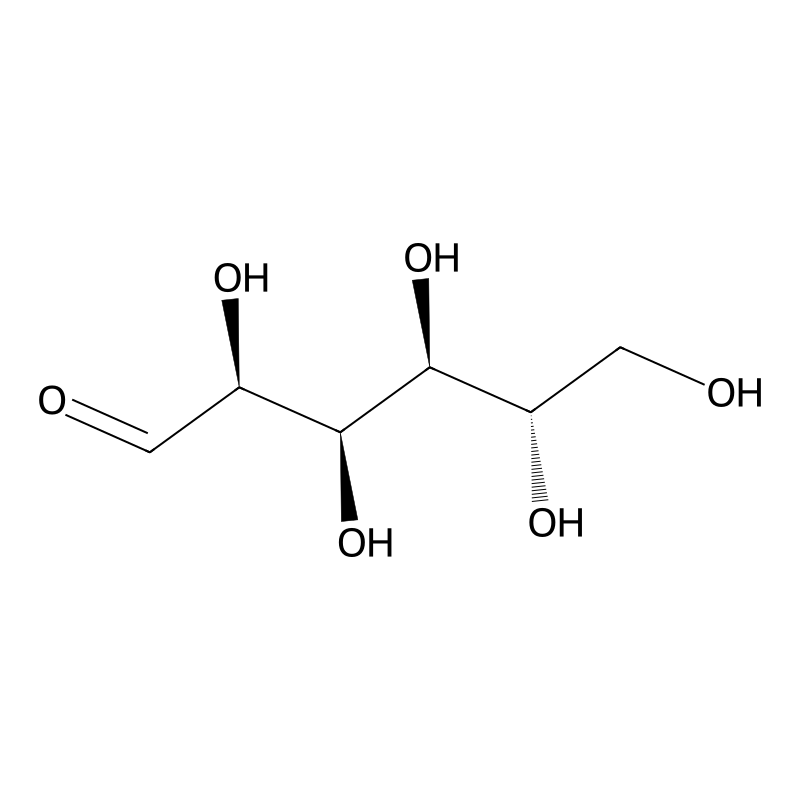

L-Glucose is an organic compound with the chemical formula C₆H₁₂O₆, classified as an aldohexose monosaccharide. It is the enantiomer of the more prevalent D-glucose, meaning it has the same molecular formula but differs in the spatial arrangement of atoms. Unlike D-glucose, which is naturally occurring and metabolically active in living organisms, L-glucose does not occur naturally and is synthesized in laboratories. While it shares a similar taste profile with D-glucose, it cannot be utilized as an energy source by most organisms due to its inability to be phosphorylated by hexokinase, a key enzyme in glucose metabolism .

L-glucose cannot be used by most cells as an energy source because the first enzyme in the glycolysis pathway (hexokinase) cannot recognize its L-configuration and phosphorylate it []. However, some bacteria possess enzymes specifically adapted to utilize L-glucose [].

Research suggests L-glucose derivatives, like L-glucose pentaacetate, might stimulate insulin release, potentially having therapeutic value for type 2 diabetes. Additionally, L-glucose exhibits laxative effects and is being explored as a colon cleanser []. More research is needed to fully understand these mechanisms.

- Oxidation: L-glucose can be oxidized to produce L-gluconic acid.

- Reduction: It can be reduced to form L-sorbitol.

- Glycosylation: L-glucose can participate in glycosylation reactions to form glycosides.

The structural transformations are similar to those of D-glucose but may exhibit different kinetics and thermodynamics due to the stereochemistry involved .

L-Glucose's unique properties make it a candidate for various applications:

- Food Industry: Although proposed as a sweetener for diabetic patients, high production costs have hindered its commercialization.

- Pharmaceuticals: Potential use in developing treatments for metabolic disorders due to its insulin-stimulating properties.

- Research: Utilized in studies exploring sugar metabolism and enzyme specificity due to its non-metabolizable nature .

L-Glucose can be synthesized through several methods, primarily involving the conversion of D-glucose. Notable synthesis techniques include:

- Felkin–Anh Kiliani Reaction: This method involves diastereoselective addition of cyanide to the aldehyde form of D-glucose followed by hydrolysis and reduction steps .

- Oxidative Decarboxylation: Utilizing lead(IV) tetraacetate for oxidative decarboxylation at specific carbon positions allows for the conversion of D-sugars into L-sugars .

- Protection-Deprotection Strategies: Protecting groups are used to facilitate selective reactions that ultimately yield L-glucose from D-glucose precursors .

L-Glucose shares similarities with other sugars but is unique due to its stereochemistry and metabolic inactivity in most organisms. Here are some comparable compounds:

| Compound | Structure | Metabolic Activity | Unique Properties |

|---|---|---|---|

| D-Glucose | C₆H₁₂O₆ | Metabolically active | Primary energy source for cells |

| D-Fructose | C₆H₁₂O₆ | Metabolically active | Found in fruits; sweeter than glucose |

| L-Galactose | C₆H₁₂O₆ | Metabolically active | Component of lactose |

| D-Mannose | C₆H₁₂O₆ | Metabolically active | Involved in glycoprotein synthesis |

| D-Xylose | C₅H₁₀O₅ | Metabolically active | Important in plant polysaccharides |

L-Glucose stands out primarily because it cannot be utilized by most living organisms as an energy source and has limited natural occurrence compared to its D-isomer counterparts .

L-Glucose is a six-carbon aldose sugar distinguished by its stereochemical configuration, which is the mirror image of D-glucose. The two enantiomers differ at all four chiral centers (C-2, C-3, C-4, and C-5) in their open-chain forms, resulting in non-superimposable structures. In Fischer projections, the hydroxyl group on the penultimate carbon (C-5) determines the D/L designation: D-glucose has this group on the right, while L-glucose has it on the left.

Table 1: Comparative Properties of D-Glucose and L-Glucose

The enantiomeric relationship ensures that L-glucose cannot bind to enzymes like hexokinase, which phosphorylates D-glucose in glycolysis. This metabolic inertness has spurred interest in its potential as a low-calorie sweetener, though synthesis costs remain prohibitive.

Historical Context of Discovery and Early Synthesis Efforts

The synthesis of L-glucose traces back to Emil Fischer’s pioneering work on carbohydrate stereochemistry in the late 19th century. Fischer’s 1890 Kiliani-Fischer synthesis—a chain-extension method using cyanohydrin formation—enabled the first production of L-glucose from L-arabinose. However, yields were low (<30%), and the process required laborious separations of diastereomeric intermediates.

A breakthrough came in 1984, when Szarek et al. developed a more efficient route starting from D-glucose:

- Protection: D-Glucose was converted to methyl 2,3-O-isopropylidene-β-D-gulofuranosiduronic acid.

- Oxidation and Lactonization: The intermediate was oxidized to L-glucono-1,5-lactone.

- Reduction: Selective reduction with sodium amalgam yielded L-glucose.

This method avoided chain extension and improved scalability, though industrial adoption stalled due to high reagent costs.

Table 2: Key Milestones in L-Glucose Synthesis

| Year | Method | Key Innovation | Reference |

|---|---|---|---|

| 1890 | Kiliani-Fischer Synthesis | Chain extension from L-arabinose | |

| 1984 | Szarek Synthesis | D-Glucose derivatization | |

| 2013 | Jenkinson Enzymatic Route | Scyllo-inositol dehydrogenase |

Natural Occurrence vs. Synthetic Origins

L-Glucose is absent in higher eukaryotes but has been identified in two bacterial species:

- Trinickia caryophylli: Utilizes D-threo-aldose dehydrogenase to oxidize L-glucose.

- Paracoccus laeviglucosivorans: Employs scyllo-inositol dehydrogenase for L-glucose catabolism.

These organisms likely evolved L-glucose metabolism to exploit niche ecological resources, as the sugar’s scarcity minimizes competition. Industrially, L-glucose is produced via:

L-Glucose represents the L-enantiomer of glucose, characterized by its specific molecular configuration and distinct stereochemical properties. The compound possesses the molecular formula C₆H₁₂O₆ with a molecular weight of 180.156 g/mol, identical to its D-glucose counterpart due to their enantiomeric relationship [1] [2]. The structural identity is defined by the presence of four chiral centers located at carbons 2, 3, 4, and 5 in the open-chain form [3].

The absolute stereochemistry of L-glucose is determined by the Cahn-Ingold-Prelog priority rules, revealing the following configuration at each chiral center: C2 (S), C3 (R), C4 (S), and C5 (S) [4]. The penultimate carbon (C5) configuration is particularly significant as it defines the L-designation of the molecule. In L-glucose, the hydroxyl group at C5 is positioned on the left side of the Fischer projection, contrasting with D-glucose where it appears on the right [5] [6].

The L-configuration assignment follows the historical convention established by Rosanoff in 1906, which correlates with the reference molecule L-glyceraldehyde [5]. This system predates the modern R/S nomenclature but remains the preferred method for describing carbohydrate stereochemistry. The structural relationship between L-glucose and D-glucose demonstrates complete inversion of all chiral centers, confirming their enantiomeric nature [7] [8].

Comparative Analysis of L-Glucose and D-Glucose Chirality

The comparative analysis of L-glucose and D-glucose chirality reveals fundamental differences in their stereochemical properties and biological interactions. The most distinctive characteristic is their optical activity: L-glucose exhibits levorotatory behavior with a specific optical rotation of -49° to -54° (c=1, water), while D-glucose displays dextrorotatory properties with an equilibrium specific rotation of +52.7° [9] [10] [11].

This optical rotation difference stems from the complete inversion of all four chiral centers in L-glucose compared to D-glucose. The stereochemical relationship demonstrates that L-glucose possesses S-configuration at carbons 2, 4, and 5, with R-configuration at carbon 3, which is the exact opposite of D-glucose's R, S, R, R configuration sequence [4] [5]. This complete inversion at all stereogenic centers confirms their classification as enantiomers rather than diastereomers.

The biological implications of this chirality difference are profound. While both compounds exhibit similar sweetness perception through activation of the TAS1R2/TAS1R3 taste receptor, L-glucose cannot be metabolized by most living organisms due to its inability to be phosphorylated by hexokinase, the first enzyme in glycolysis [12] [13]. This biological discrimination demonstrates the critical importance of molecular chirality in enzymatic recognition and metabolic processes.

Natural occurrence patterns further highlight the chirality significance. D-glucose occurs abundantly in nature as the primary form utilized by living organisms, while L-glucose exists only as a synthetic compound produced in laboratory settings [13] [11]. This natural preference for D-configuration reflects the evolutionary adaptation of biological systems to utilize specific enantiomeric forms.

Cyclic Structural Isomers: Pyranose vs. Furanose Forms

L-glucose, like its D-enantiomer, exhibits structural diversity through the formation of cyclic hemiacetal structures. The compound exists in four primary cyclic forms: α-L-glucopyranose, β-L-glucopyranose, α-L-glucofuranose, and β-L-glucofuranose, in addition to the minor open-chain aldehydo form [13] [14].

The pyranose forms, characterized by six-membered rings, represent the predominant structural isomers in aqueous solution. These structures form through intramolecular cyclization where the hydroxyl group at carbon 5 attacks the carbonyl carbon (C1), creating a hemiacetal linkage [14] [15]. The resulting pyranose ring adopts a chair conformation that minimizes steric interactions and provides thermodynamic stability.

The furanose forms, featuring five-membered rings, occur through cyclization involving the hydroxyl group at carbon 4 with the carbonyl carbon. Although less prevalent than pyranose forms, furanose structures contribute to the overall structural diversity of L-glucose in solution [14] [16]. Research indicates that the furanose to pyranose ratio in glucose solutions is approximately 1:99, demonstrating the significant thermodynamic preference for the six-membered ring structure [16].

Anomeric carbon formation during cyclization creates additional stereochemical complexity. The α-anomers are characterized by the hydroxyl group at C1 positioned in the axial orientation (below the ring plane in Haworth projections), while β-anomers feature the hydroxyl group in the equatorial position (above the ring plane) [17] [18]. This anomeric distinction applies to both pyranose and furanose forms, generating the complete set of four cyclic isomers.

The structural interconversion between these forms occurs through ring-opening and ring-closing mechanisms, with the open-chain form serving as the intermediate. This dynamic equilibrium allows for the coexistence of multiple structural isomers in aqueous solution, contributing to the complex chemical behavior of L-glucose [19] [13].

Tautomeric Equilibria in Aqueous Solutions

The tautomeric equilibria of L-glucose in aqueous solutions represent a complex dynamic system involving multiple structural forms in constant interconversion. This phenomenon, known as mutarotation, encompasses the equilibrium between α-L-glucopyranose, β-L-glucopyranose, α-L-glucofuranose, β-L-glucofuranose, and the trace amounts of open-chain aldehydo form [20] [13].

The equilibrium distribution in aqueous L-glucose solutions follows similar patterns to D-glucose, with β-L-glucopyranose representing approximately 62-64% of the total, α-L-glucopyranose comprising 36-38%, and furanose forms accounting for 1-2% of the mixture [21] [20]. The open-chain form exists in trace quantities of approximately 0.01%, serving as the crucial intermediate for anomeric interconversion [21].

The mutarotation process involves several mechanistic steps beginning with ring opening of the cyclic hemiacetal to form the open-chain aldehydo intermediate. This intermediate can subsequently undergo ring closure from either face of the carbonyl carbon, generating both α and β anomers [22] [23]. The process requires several hours to reach equilibrium, during which the optical rotation of the solution changes until a constant value is achieved [22] [20].

Factors influencing the tautomeric equilibrium include temperature, pH, and solvent composition. Higher temperatures generally accelerate the rate of mutarotation without significantly altering the final equilibrium position. pH variations can catalyze the ring-opening process, with both acidic and basic conditions accelerating the equilibration rate [20] [24].

The aqueous environment plays a crucial role in stabilizing the various tautomeric forms through hydrogen bonding interactions. Water molecules form extensive hydrogen bond networks with the hydroxyl groups of L-glucose, influencing both the stability and interconversion rates of the different forms [25] [26]. Near-infrared spectroscopic studies have revealed that mutarotation affects water structure, with changes in hydrogen bonding patterns occurring as the equilibrium progresses [25].

The kinetics of mutarotation demonstrate first-order behavior, with the rate being proportional to the concentration of the non-equilibrium form. This process is fundamental to understanding L-glucose behavior in biological and analytical systems, as the equilibrium mixture rather than individual anomers represents the actual composition in aqueous solutions [20] [24].

Chemical synthesis approaches have dominated L-glucose production strategies, primarily utilizing D-glucose as the starting material due to its abundance and cost-effectiveness [3] [4]. These methodologies rely on stereochemical manipulation techniques to achieve the necessary configurational inversions.

Rosanoff's Stereochemical Inversion Strategy

The stereochemical inversion strategy, building upon the foundational work of Rosanoff's stereochemical configuration assignments [5] [6], represents a systematic approach to L-glucose synthesis. Rosanoff arbitrarily assigned the D-configuration to (+)-glyceraldehyde around 1900, establishing the basis for stereochemical nomenclature that remains fundamental to carbohydrate chemistry [5] [6]. This assignment was later confirmed by Bijvoet's X-ray crystallographic determination in 1951, which validated the absolute stereochemical configuration through anomalous dispersion techniques [5] [6].

The most successful application of stereochemical inversion involves the conversion of D-glucose to L-glucose via methyl 2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid as a key intermediate [3] [4]. This methodology employs a multi-step sequence involving:

- Conversion of D-glucose to methyl 2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid through acid-catalyzed isopropylidene protection and subsequent oxidation [3]

- Transformation to L-glucono-1,5-lactone via controlled reduction conditions [3] [4]

- Selective reduction to L-glucose using sodium borohydride or similar reducing agents [3] [4]

Recent advances have achieved 99.4% pure L-glucose from D-glucose requiring purification of neither intermediates nor final product [7], representing a significant improvement in synthetic efficiency. This definitive and economical synthesis eliminates the need for intermediate purification steps beyond simple extraction and solvent removal [7].

The head-to-tail inversion strategy represents another major advancement, utilizing the strategy of switching functional groups at C1 and C5 of D-glucose [2] [8]. This approach involves:

- Oxidation and reduction of silyl enol ether at C1 [2]

- Lead(IV) tetraacetate mediated oxidative decarboxylation at C5 [2]

- Formation of δ-hydroxyalkoxamates as key intermediates [9]

This methodology has achieved L-glucose synthesis yields of 31-53% overall [2] [8] [10], with the process being described as convenient and inexpensive [2].

Key Intermediates in Multi-Step Synthesis Pathways

L-Glucono-1,5-lactone emerges as the most critical intermediate in multiple synthetic routes [3] [4] [11] [12]. This six-carbon lactone serves as a convergent intermediate that can be accessed through various pathways and efficiently converted to L-glucose under appropriate reduction conditions.

Sodium amalgam reduction of L-glucono-δ-lactone represents one of the most reliable methods for L-glucose preparation, achieving 88% yield under optimized conditions [13]. The methodology employs:

- Stainless-steel apparatus equipped with stirrer systems [13]

- High-speed blender configurations for large-scale preparations [13]

- Oxalate buffer systems to maintain optimal pH conditions [13]

The cyanohydrin approach, originally developed by Kiliani and Fischer, utilizes L-arabinose as starting material for L-glucose synthesis [14]. This process involves:

- Formation of L-glucocyanohydrin and L-mannocyanohydrin from L-arabinose [14]

- pH control between 7.8-8.2 during cyanide addition [14]

- Temperature maintenance at 10-40°C with inert atmosphere protection [14]

- Selective hydrogenation using supported palladium catalysts [14]

Protected sugar intermediates play crucial roles in controlling stereoselectivity. The synthesis from D-gulono-1,4-lactone via 1,2,3,4,5-penta-O-benzyl/acetyl/benzoyl-D-gulitol achieves 34-53% overall yield [15], demonstrating the effectiveness of protection group strategies in complex carbohydrate transformations.

Enzymatic and Microbial Production Approaches

Enzymatic and microbial methodologies represent emerging alternatives to chemical synthesis, offering potential advantages in stereoselectivity, reaction conditions, and environmental impact. These biological approaches have gained attention following the discovery of naturally occurring L-glucose metabolizing organisms.

Bacterial Oxidation Pathways (e.g., Paracoccus laeviglucosivorans)

The discovery of L-glucose utilization by Paracoccus laeviglucosivorans revolutionized understanding of L-glucose metabolism [16] [17] [18]. This gram-negative bacterium, isolated from soil samples, demonstrates the first characterized bacterial system capable of L-glucose catabolism [16] [17].

The L-glucose catabolic pathway in Paracoccus species involves a sequential enzyme system [16] [17]:

- L-Glucose dehydrogenase (LgdA) catalyzes the NAD+-dependent oxidation of L-glucose to L-glucono-1,5-lactone [16] [17] [18]

- L-Gluconate dehydrogenase further metabolizes the lactone product [16]

- Subsequent enzymes in the lgn cluster convert L-gluconate to glycolytic intermediates [16]

Kinetic analysis reveals that LgdA exhibits higher specificity for scyllo-inositol than L-glucose [16] [19], with the enzyme showing:

- Km value of 59.7 mM for L-glucose [16]

- Km value of 3.70 mM for scyllo-inositol [16]

- kcat/Km ratio indicating preference for scyllo-inositol as natural substrate [16]

The crystal structure determination of scyllo-inositol dehydrogenase at 1.8 Å resolution reveals homo-tetrameric structure similar to inositol dehydrogenase family members [19] [18] [20]. Critical residues for catalytic activity include:

- Conserved catalytic residues Lys106, Asp191, and His195 [19] [18]

- His318 in the loop region for substrate recognition [19] [18]

- Arg178 in the flexible loop controlling substrate specificity [19] [18]

Site-directed mutagenesis studies confirm the functional roles of these residues [19] [18], establishing the molecular basis for L-glucose recognition and oxidation.

A related bacterium, Trinickia caryophylli, also demonstrates L-glucose utilization capability [21], making it one of only two characterized species capable of metabolizing L-glucose [21]. This plant pathogenic bacterium employs D-threo-aldolase dehydrogenase for L-glucose metabolism [21], representing an alternative enzymatic pathway.

Isomerization Techniques Using Xylose Isomerase

Xylose isomerase (EC 5.3.1.5) represents a versatile enzyme system with potential applications in L-glucose synthesis through isomerization reactions [22] [23] [24]. This enzyme, also known as glucose isomerase, catalyzes reversible isomerization of D-glucose to D-fructose and D-xylose to D-xylulose [23] [24] [25].

Streptomyces sp. CH7 produces highly active glucose(xylose) isomerase with significant industrial potential [22]. The enzyme characteristics include:

- Molecular weight of approximately 170 kDa with four identical 43.6 kDa subunits [22]

- Km values of 258.96 mM for glucose and 82.77 mM for xylose [22]

- Vmax values of 32.42 and 63.64 μM/min/mg for glucose and xylose respectively [22]

- Optimal activity at 85°C and pH 7.0 [22]

- Stability at pH 5.5-8.5 and temperatures up to 60°C [22]

The enzyme requires metal ion cofactors, typically Mg2+ or Mn2+, along with Co2+ for optimal activity [22] [24]. Production can be induced by xylose or constitutively expressed in some strains [22], with maximum activity achieved using agricultural residues as carbon sources [22].

Enzymatic L-glucose synthesis via isomerization typically involves multi-step pathways [26]:

- L-Fructose formation through aldolase-catalyzed condensation of dihydroxyacetone and glyceraldehyde using L-rhamnulose-1-phosphate aldolase (RhaD) [26]

- L-Glucose formation via L-fructose isomerization using appropriate isomerase enzymes [26]

- Alternative pathway through L-sorbitol oxidation using specialized dehydrogenases [26]

The development of engineered xylose isomerases shows promise for enhanced L-glucose production [27] [28]. A novel xylose isomerase from Parabacteroides sp. demonstrates improved activity parameters [27]:

- 72% higher xylose isomerization rate compared to existing enzymes [27]

- 2.6 times higher specific activity [27]

- 37% lower Km for D-xylose [27]

- Broader temperature range with 51% activity retention at 30°C [27]

| Synthesis Method | Key Intermediates | Reported Yield (%) | Reaction Conditions |

|---|---|---|---|

| Chemical Synthesis from D-Glucose | L-Glucono-1,5-lactone | 88-99.4 | Selective reduction conditions |

| Rosanoff Stereochemical Inversion | Methyl 2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid | Variable | Multi-step oxidation/reduction |

| Head-to-tail Inversion Strategy | δ-Hydroxyalkoxamates, O-cyclized oximes | 31-53 | Mitsunobu conditions, O-alkylation |

| Sodium Amalgam Reduction | L-Glucono-δ-lactone | 88 | Oxalate buffer, controlled pH |

| Cyanohydrin Approach | L-Glucocyanohydrin, L-Mannocyanohydrin | Variable | pH 7.8-8.2, 10-40°C, cyanide salts |

| Bacterial/Enzymatic System | Primary Mechanism | Key Enzymes | Cofactor Requirements |

|---|---|---|---|

| Paracoccus laeviglucosivorans | L-Glucose → L-Glucono-1,5-lactone | Scyllo-inositol dehydrogenase (LgdA) | NAD+ |

| Trinickia caryophylli | D-Threo-aldolase pathway | D-Threo-aldolase dehydrogenase | Variable |

| Xylose Isomerase Systems | Glucose ⇌ Fructose isomerization | Glucose(xylose) isomerase | Mg2+ or Mn2+, Co2+ |

| Enzymatic Aldolase Route | Dihydroxyacetone + Glyceraldehyde | L-Rhamnulose-1-phosphate aldolase | Variable |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

A Natural Way to Stay Sweet, NASA, retrieved 2009-09-02.

Sasajima, K.; Sinskey, A. (1979). "Oxidation of l-glucose by a Pseudomonad". Biochimica et Biophysica Acta (BBA) - Enzymology. 571 (1): 120–126. doi:10.1016/0005-2744(79)90232-8. PMID 40609.

Malaisse, W. J. (1998), "The riddle of L-glucose pentaacetate insulinotropic action", Int. J. Mol. Med., 2 (4): 383–88, doi:10.3892/ijmm.2.4.383, PMID 9857221, archived from the original on 2011-07-16.

Raymer, Geoffrey S.; Hartman, Donald E.; Rowe, William A.; Werkman, Robert F.; Koch, Kenneth L. (2003), "An open-label trial of L-glucose as a colon-cleansing agent before colonoscopy", Gastrointest. Endosc., 58 (1): 30–35, doi:10.1067/mge.2003.293, PMID 12838217